N-(4-ethoxyphenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide
Description
N-(4-ethoxyphenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is a synthetic acetamide derivative featuring a dihydroquinolinone core substituted with methoxy and ethoxyphenyl groups. Its structure includes:
- Methoxy substituents: At the 7-position of the quinolinone ring and the 4-position of the aniline moiety, enhancing electron density and influencing solubility.
- Ethoxyphenyl acetamide group: A bulky ethoxy group at the 4-position of the terminal phenyl ring, introducing steric effects and modulating lipophilicity.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[7-methoxy-3-[(4-methoxyanilino)methyl]-2-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O5/c1-4-36-24-13-8-22(9-14-24)30-27(32)18-31-26-16-25(35-3)10-5-19(26)15-20(28(31)33)17-29-21-6-11-23(34-2)12-7-21/h5-16,29H,4,17-18H2,1-3H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHWHVYKKODNOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C=CC(=C3)OC)C=C(C2=O)CNC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characterization
The compound can be synthesized through a multi-step reaction involving the condensation of various aromatic amines and acetamides. The synthesis typically involves:
- Formation of the quinoline scaffold : This is achieved through cyclization reactions that incorporate the ethoxy and methoxy groups.
- Characterization : The structure is confirmed using techniques such as IR spectroscopy, NMR spectroscopy, and X-ray crystallography, which reveal the spatial arrangement of atoms within the molecule.
Antimicrobial Activity
Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. For example:
- Mechanism : The antimicrobial action is believed to stem from interference with bacterial cell wall synthesis and disruption of membrane integrity.
- Case Studies : A study demonstrated that related quinoline derivatives showed activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of efficacy .
Anticancer Properties
The compound has also been investigated for its anticancer potential:
- Mechanism : It is thought to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
- Research Findings : In vitro studies have shown that related compounds significantly reduce the viability of various cancer cell lines, including breast and prostate cancers .
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties:
- Mechanism : The compound inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation.
- Clinical Relevance : Animal models have shown reduced symptoms in conditions such as arthritis when treated with similar quinoline derivatives .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and analogs from the evidence:
Key Structural and Functional Comparisons:
Core Heterocycles: The dihydroquinolinone core (target compound and Analog 1) offers rigidity and hydrogen-bonding sites via the 2-oxo group, unlike the morpholinone (Analog 3) or quinoxaline (Analog 2) cores, which may exhibit different conformational dynamics . Pyrazolone-based analogs (Analog 4) prioritize planar aromatic interactions over hydrogen bonding .
Substituent Effects :
- Electron-donating groups (methoxy, ethoxy): Increase solubility and polarity in the target compound, whereas electron-withdrawing groups (CF₃, acetyl, sulfonyl) in analogs enhance reactivity or binding specificity .
- Steric bulk : The ethoxyphenyl group in the target compound may reduce enzymatic degradation compared to smaller substituents (e.g., methyl in Analog 1) .
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step coupling of methoxy/ethoxy-substituted intermediates (similar to methods in ), whereas analogs with simpler cores (e.g., Analog 2) may require fewer steps .
Biological Implications: Dual methoxy/ethoxy groups in the target compound could improve membrane permeability compared to highly polar sulfonyl (Analog 4) or trifluoromethyl (Analog 1) derivatives . Quinoxaline-based analogs (Analog 2) may exhibit distinct bioactivity profiles due to altered π-stacking interactions .
Research Findings and Trends
- Solubility vs. Bioavailability : Methoxy-rich compounds (target, Analog 1) show balanced solubility and moderate lipophilicity, critical for oral bioavailability .
- Crystallinity: Analogs with rigid cores (e.g., dihydroquinolinone, pyrazolone) exhibit defined melting points (>250°C in ), suggesting stable crystalline forms.
- Ligand Potential: Acetamide derivatives (target, Analog 4) demonstrate coordination capabilities, making them candidates for metal-binding therapeutics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
